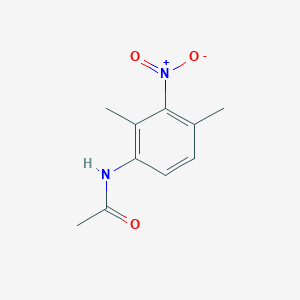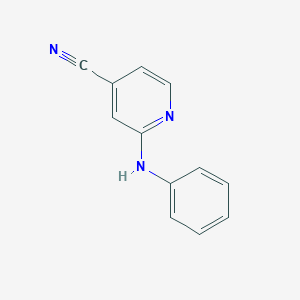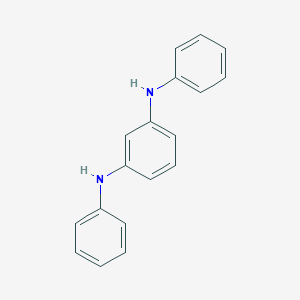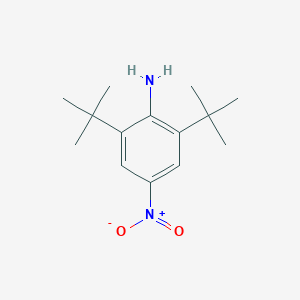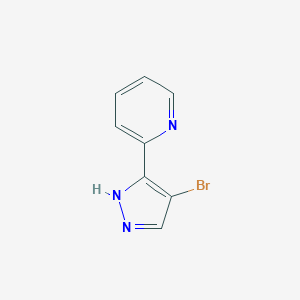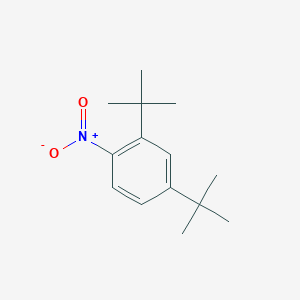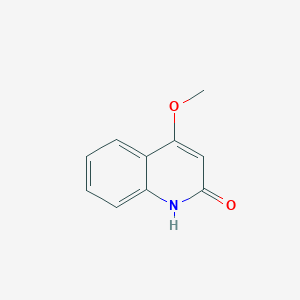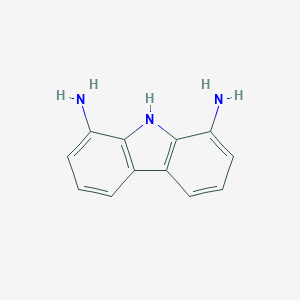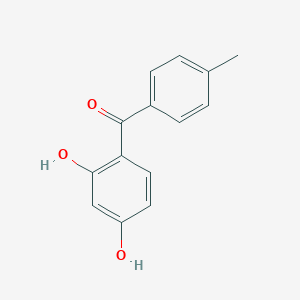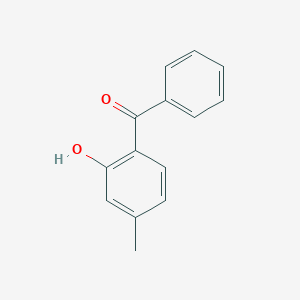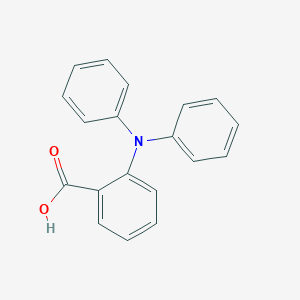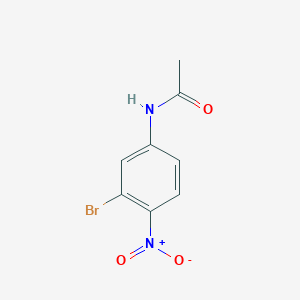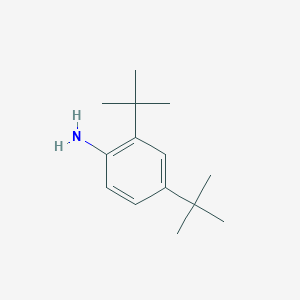
2,4-Di-tert-butylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Preparation Methods
2,4-Di-tert-butylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective substitution at the 2 and 4 positions .
Industrial production methods often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
2,4-Di-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the amino group
Scientific Research Applications
2,4-Di-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylaniline varies depending on its application. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins. For example, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell death . The compound can also interfere with redox homeostasis and intracellular metabolism, affecting the overall viability of cells .
Comparison with Similar Compounds
2,4-Di-tert-butylaniline can be compared with other similar compounds such as:
2,5-Ditert-butylaniline: Similar in structure but with tert-butyl groups at the 2 and 5 positions. It may exhibit different reactivity and applications.
2,4,6-Tri-tert-butylaniline: Contains an additional tert-butyl group at the 6 position, which can influence its chemical properties and uses.
1,4-Ditert-butyl-2,5-dinitrobenzene: A nitro derivative that shows different reactivity due to the presence of nitro groups.
These comparisons highlight the unique positioning of the tert-butyl groups in this compound, which affects its chemical behavior and applications.
Properties
IUPAC Name |
2,4-ditert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
